The synthesis of 2,4,6-tribromophenyl 3,4-dibromopentafluorobutyrate typically involves the bromination of a suitable precursor followed by esterification with pentafluorobutyric acid. The following steps outline a general synthetic route:
Technical parameters such as temperature control during bromination (typically at low temperatures) and reaction times (usually several hours) are critical for optimizing yield and selectivity.
The molecular structure of 2,4,6-tribromophenyl 3,4-dibromopentafluorobutyrate features a phenyl ring substituted with three bromine atoms at the 2, 4, and 6 positions. The pentafluorobutyrate moiety introduces significant steric hindrance and electronic effects due to the presence of five fluorine atoms.
2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate can participate in various chemical reactions:
The mechanism of action for 2,4,6-tribromophenyl 3,4-dibromopentafluorobutyrate primarily involves its reactivity in nucleophilic substitution reactions:
This mechanism is influenced by steric factors due to bulky substituents in the compound.
The physical and chemical properties of 2,4,6-tribromophenyl 3,4-dibromopentafluorobutyrate include:
2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate has several scientific applications:
The systematic naming of this compound follows IUPAC conventions, precisely defining its molecular topology: (2,4,6-tribromophenyl) 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate [1]. This name delineates two key subunits:
The molecular formula C₁₀H₂Br₅F₅O₂ (MW: 648.63 g/mol) underscores its high halogen content, constituting ~61.7% bromine and ~14.6% fluorine by mass [1]. Key structural descriptors include:
C1=C(C=C(C(=C1Br)OC(=O)C(C(C(F)(F)Br)(F)Br)(F)F)Br)Br NGFNCJHFVBQNMS-UHFFFAOYSA-N [1] Table 1: Core Identifiers of 2,4,6-Tribromophenyl 3,4-Dibromopentafluorobutyrate
| Property | Value |
|---|---|
| CAS Registry | 124311-21-3 |
| Molecular Formula | C₁₀H₂Br₅F₅O₂ |
| Molecular Weight | 648.63 g/mol |
| IUPAC Name | (2,4,6-Tribromophenyl) 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate |
| Synonymous Names | 2,4,6-Tribromophenyl 3,4-dibromo-2,2,3,4,4,4-pentafluorobutyrate; 2,4,6-TRIBROMOPHENYL 3,4-DIBROMOPENTAFLUOROBUTYRATE |
Table 2: Physical Properties
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 401.2°C | 760 mmHg |
| Flash Point | 196.4°C | Standard |
| Density | 2.472 g/cm³ | Ambient |
| H-Bond Acceptors | 7 | |
| H-Bond Donors | 0 |
The ester linkage bridges the electron-deficient aromatic system and the electron-withdrawing perfluorinated chain, creating a polarized molecule with potential for nucleophilic substitution at bromine sites. The density (2.472 g/cm³) and high molecular weight reflect significant molecular packing efficiency, typical of heavily halogenated organics [1].
While the precise synthesis timeline and discoverer of 2,4,6-tribromophenyl 3,4-dibromopentafluorobutyrate remain undocumented in public literature, its CAS registry (124311-21-3) indicates early 1990s emergence alongside specialized fluorinated esters. It likely originated from efforts to combine two classes of high-performance flame retardants:
Its structural complexity suggests development within industrial or academic labs exploring synergistic halogenation—where bromine’s gas-phase radical quenching and fluorine’s char-promoting effects combine. The compound remains a niche synthetic target, primarily accessed through esterification of 2,4,6-tribromophenol with 3,4-dibromopentafluorobutanoyl chloride.
This compound exemplifies three key trends in advanced organobromine chemistry:
Hybrid Halogenation Architectures: Merging aromatic C-Br bonds (bond energy: 276 kJ/mol) with aliphatic C-Br (285 kJ/mol) and C-F (485 kJ/mol) bonds creates a thermally stable molecule with distinct decomposition profiles. The perfluorinated chain enhances oxidative stability, while bromine atoms facilitate radical-mediated reactivity [1].
Precursor Functionality: The pentafluorobutyrate group offers sites for nucleophilic substitution (e.g., Br→OR or Br→NR₂), enabling access to:
| Site | Reactivity | Example Transformation |
|---|---|---|
| Aromatic Br (C-2,4,6) | Electrophilic substitution | Suzuki coupling; nitration |
| Aliphatic Br (C-3,4) | Nucleophilic substitution | Azidation; etherification |
| Ester carbonyl | Acyl transfer | Transesterification; aminolysis |
Its high bromine/fluorine ratio suggests utility in environments demanding simultaneous flame suppression and chemical resistance, such as specialty coatings or electronic encapsulants [1] [4].
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: